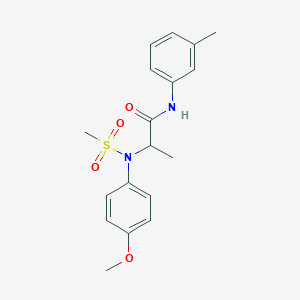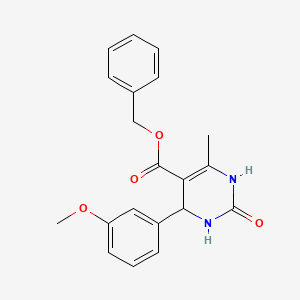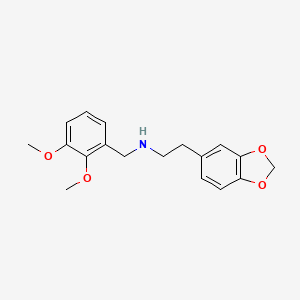
N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as MMMA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMA belongs to the class of N-substituted amino acid derivatives and has been found to exhibit remarkable pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound also appears to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects and may improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its broad spectrum of pharmacological activity, which makes it a promising candidate for the treatment of various diseases. Additionally, this compound has been found to have relatively low toxicity in animal models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various diseases. Finally, more research is needed to explore the potential side effects and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves the reaction of N-methylalanine with 4-methoxybenzoyl chloride, followed by the addition of 3-methylbenzoyl chloride and methylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-6-5-7-15(12-13)19-18(21)14(2)20(25(4,22)23)16-8-10-17(24-3)11-9-16/h5-12,14H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWLDDKCYQKFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)

![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)


![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)

![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
